molecular formula C36H42N8O5 B1191826 Palbociclib-SMCC

Palbociclib-SMCC

Cat. No. B1191826
M. Wt: 666.783
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Palbociclib-SMCC is a Palbociclib derivative with a SMCC linker. Palbociclib-SMCC is useful to make Palbociclib drug conjugate (Antibody-drug conjugate, ADC) for targeted drug delivery. Palbociclib is an cyclin-dependent kinase (CDK) inhibitor. Palbociclib was approved in 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.

Scientific Research Applications

  • Combination Therapy in Breast Cancer : Palbociclib, combined with letrozole, has shown significant improvement in progression-free survival in women with advanced estrogen receptor-positive and HER2-negative breast cancer (Finn et al., 2015).

  • Preclinical Models of Hepatocellular Carcinoma : In preclinical models, Palbociclib suppressed cell proliferation in human liver cancer cell lines, showing potential as a novel therapeutic strategy for hepatocellular carcinoma treatment (Bollard et al., 2016).

  • Mechanism of Action and Differentiation from Cytotoxic Chemotherapies : Palbociclib induces bone marrow suppression through cell cycle arrest without causing apoptosis, which differentiates it from cytotoxic chemotherapeutic agents. This finding is crucial for understanding and managing palbociclib-induced bone marrow toxicity in the clinic (Hu et al., 2015).

  • DNA Damage and Inhibition in Oral Squamous Cell Carcinoma : Palbociclib was found to induce DNA damage and inhibit DNA repair, leading to cellular senescence and apoptosis in oral squamous cell carcinoma cells (Wang et al., 2020).

  • Lysosomal Trapping and Functional Implications : Palbociclib concentrates in intracellular acidic vesicles, a process known as lysosomal trapping. This property explains the prolonged temporal activity of palbociclib and its cooperation with lysosomotropic drugs (Llanos et al., 2019).

  • Radiosensitivity Enhancement in Hepatocellular Carcinoma and Cholangiocarcinoma : Palbociclib enhances the sensitivity of hepatocellular carcinoma and cholangiocarcinoma cells to radiation therapy, offering a potential novel combination strategy against liver cancer cells (Huang et al., 2018).

  • Thermal Proteome Profiling in Breast Cancer Cells : Thermal proteome profiling of breast cancer cells treated with palbociclib revealed a thermal stabilization of the 20S proteasome, indicating a molecular mechanism responsible for palbociclib-induced senescence (Miettinen et al., 2017).

properties

Molecular Formula

C36H42N8O5

Molecular Weight

666.783

SMILES

O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(C6CCC(CN7C(C=CC7=O)=O)CC6)=O)CC5)C

Appearance

Solid powder

synonyms

PD0332991-SMCC;  PD 0332991-SMCC;  PD-0332991-SMCC;  Palbociclib-SMCC;  Palbociclib-SMCC linker;  Palbociclib with a SMCC linker. Palbociclib conjugate.; 1-((4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyrid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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